Cas no 293326-06-4 (2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one)

2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one 化学的及び物理的性質
名前と識別子
-
- 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- H34413
- AG-690/11629040
- Oprea1_428030
- cid_3090990
- CS-0206516
- 2-{3-nitrophenyl}-2,3-dihydro-4H-1,3-benzoxazin-4-one
- MLS000710979
- MFCD00428567
- SR-01000357710
- BDBM74992
- CHEMBL1584741
- 2-(3-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one
- 2-(3-nitrophenyl)-2,3-dihydro-1,3-benzoxazin-4-one
- ALBB-024181
- AKOS017259403
- 2-(3-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one
- STK367326
- SMR000280746
- 4H-1,3-benzoxazin-4-one, 2,3-dihydro-2-(3-nitrophenyl)-
- 293326-06-4
- SCHEMBL13402249
- 2-(3-nitrophenyl)-3,4-dihydro-2H-1,3-benzoxazin-4-one
- 2,3-Dihydro-2-(3-nitrophenyl)-4H-1,3-benzoxazin-4-one
- HMS2656D07
- SR-01000357710-1
- AKOS000645565
- LS-07814
- Oprea1_650296
-
- MDL: MFCD00428567
- インチ: InChI=1S/C14H10N2O4/c17-13-11-6-1-2-7-12(11)20-14(15-13)9-4-3-5-10(8-9)16(18)19/h1-8,14H,(H,15,17)
- InChIKey: XCTIHFILMXCQSS-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 270.06405680Da
- どういたいしつりょう: 270.06405680Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 395
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB414601-1 g |
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one |
293326-06-4 | 1 g |
€172.20 | 2023-07-19 | ||
abcr | AB414601-25 g |
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one |
293326-06-4 | 25 g |
€1,115.80 | 2023-07-19 | ||
Chemenu | CM516251-1g |
2-(3-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one |
293326-06-4 | 97% | 1g |
$119 | 2022-06-11 | |
Chemenu | CM516251-5g |
2-(3-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one |
293326-06-4 | 97% | 5g |
$306 | 2022-06-11 | |
abcr | AB414601-1g |
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one; . |
293326-06-4 | 1g |
€173.00 | 2025-02-17 | ||
abcr | AB414601-25g |
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one; . |
293326-06-4 | 25g |
€1077.00 | 2025-02-17 | ||
Ambeed | A253466-1g |
2-(3-Nitrophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one |
293326-06-4 | 97% | 1g |
$108.0 | 2024-04-20 | |
A2B Chem LLC | AI46648-250mg |
2-(3-Nitrophenyl)-2,3-dihydro-4h-1,3-benzoxazin-4-one |
293326-06-4 | 95% | 250mg |
$63.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1277186-5g |
2,3-Dihydro-2-(3-nitrophenyl)-4H-1,3-benzoxazin-4-one |
293326-06-4 | 97% | 5g |
¥5238.00 | 2024-08-03 | |
TRC | N130090-2000mg |
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one |
293326-06-4 | 2g |
$ 505.00 | 2022-06-03 |
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one 関連文献
-
Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
-
Youngae Jung,Yun Gyong Ahn,Ho Kyoung Kim,Byeong Cheol Moon,A Yeong Lee,Do Hyun Ryu Analyst, 2011,136, 4222-4231
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
-
7. Book reviews
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
9. Book reviews
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-oneに関する追加情報
Comprehensive Overview of 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS No. 293326-06-4)
2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one (CAS No. 293326-06-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This heterocyclic molecule features a benzoxazinone core substituted with a 3-nitrophenyl group, making it a versatile intermediate for synthesizing bioactive molecules. Its unique structure contributes to its potential applications in drug discovery, particularly in targeting inflammatory pathways and enzyme inhibition. Researchers are increasingly exploring its derivatives for their structure-activity relationships (SAR), a hot topic in medicinal chemistry.
The compound's nitrophenyl moiety enhances its electron-withdrawing properties, which is critical for designing photoactive materials and organic semiconductors. With the rise of sustainable technologies, scientists are investigating its role in organic photovoltaics (OPVs) and light-emitting diodes (OLEDs). A frequently searched question in this context is: "How does 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one improve charge transport in organic electronics?" Studies suggest its planar structure facilitates π-π stacking, a key factor for efficient electron mobility.
In pharmaceutical applications, the benzoxazinone scaffold is renowned for its antimicrobial and anticancer properties. Recent publications highlight its derivatives as potential COX-2 inhibitors, aligning with the growing demand for non-steroidal anti-inflammatory drugs (NSAIDs) with fewer side effects. Another trending query is: "Can CAS 293326-06-4 be used to develop novel antiviral agents?" Preliminary data indicate its efficacy against RNA viruses, though further clinical validation is needed.
From a synthetic chemistry perspective, the compound's nitro group offers reactivity for catalytic reduction or nucleophilic substitution, enabling diverse functionalization. This aligns with the industrial shift toward green chemistry, where researchers seek eco-friendly routes to modify such intermediates. Laboratories often optimize conditions for its palladium-catalyzed coupling, a technique widely discussed in forums on cross-coupling reactions.
Analytical characterization of 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one typically involves HPLC, NMR, and mass spectrometry. Its chromatographic purity is crucial for reproducibility in academic and industrial settings. A common search term, "Synthetic protocol for CAS 293326-06-4 with high yield," reflects the demand for scalable methodologies. Recent patents describe microwave-assisted synthesis to reduce reaction times and energy consumption.
In conclusion, 2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one exemplifies the intersection of medicinal chemistry and advanced materials. Its adaptability to multiple research domains ensures continued relevance, particularly in addressing global challenges like drug resistance and renewable energy. Future studies may explore its biodegradability and toxicological profile, key concerns in modern chemical development.
293326-06-4 (2-(3-Nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazin-4-one) 関連製品
- 24464-44-6(Isoquinoline,3,4-dihydro-1-methyl-7-phenyl-)
- 2228180-77-4(2-1-(1,4-dimethyl-1H-pyrazol-5-yl)cyclopropylpropan-2-amine)
- 1592856-54-6(5-(3-Methoxypiperidin-1-yl)furan-2-carbaldehyde)
- 2020791-16-4(1-5-(4,5-diiodo-1H-imidazol-1-yl)pyridin-3-ylethan-1-one)
- 32818-06-7((2S)-3-methyl-2-2-(naphthalen-1-yl)acetamidobutanoic acid)
- 2248368-33-2(1-tert-butyl 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl) 2-methylazetidine-1,2-dicarboxylate)
- 2172128-00-4(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)spiro3.3heptane-2-carbonylpyrrolidine-3-carboxylic acid)
- 1806746-24-6(Methyl 6-(aminomethyl)-2-methoxy-4-(trifluoromethoxy)pyridine-3-acetate)
- 1030142-29-0(N-[(2-methoxy-5-methylphenyl)methyl]-N-methyl-1-(2-phenylethenesulfonyl)piperidine-4-carboxamide)
- 82946-80-3(1-[4-(dimethylamino)phenyl]propan-1-ol)
